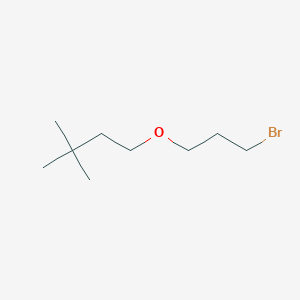
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chloro-4-methoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methoxyphenyl)propanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a chloro-substituted aromatic ring, and a methoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methoxyphenyl)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the chloro and methoxy substituents on the aromatic ring. The final step involves the formation of the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can lead to the removal of protecting groups, revealing the free amine.
Wissenschaftliche Forschungsanwendungen
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine, which can then interact with enzymes or receptors. The chloro and methoxy substituents on the aromatic ring may influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid: Lacks the Boc protecting group.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid: Lacks the chloro substituent.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoic acid: Lacks the methoxy substituent.
Uniqueness
The presence of both the chloro and methoxy substituents, along with the Boc protecting group, makes (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methoxyphenyl)propanoic acid unique. These structural features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H20ClNO5 |
|---|---|
Molekulargewicht |
329.77 g/mol |
IUPAC-Name |
(3S)-3-(3-chloro-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20ClNO5/c1-15(2,3)22-14(20)17-11(8-13(18)19)9-5-6-12(21-4)10(16)7-9/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI-Schlüssel |
KYFLRPUIDZUIOR-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)OC)Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


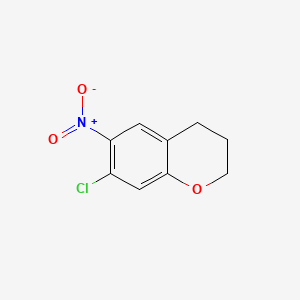
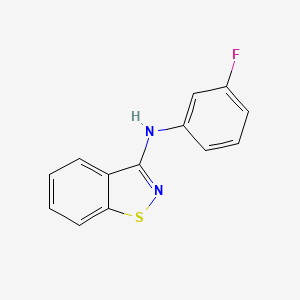
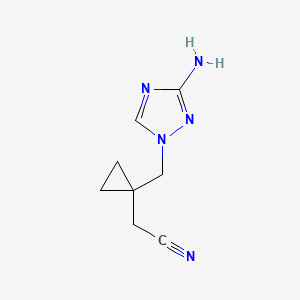
![Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate](/img/structure/B13544948.png)
![2,6-Dioxa-8-azaspiro[3.5]nonane](/img/structure/B13544951.png)
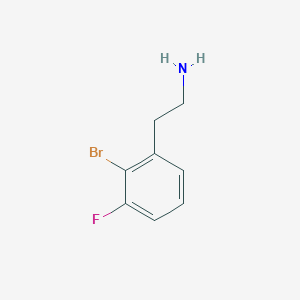
![[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine](/img/structure/B13544961.png)

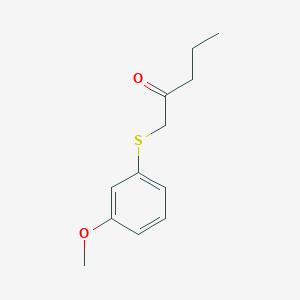
![N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride](/img/structure/B13544992.png)
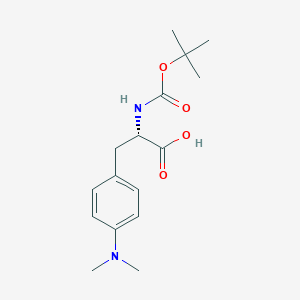
![3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13545015.png)
